![molecular formula C16H17F2NO2 B2577686 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol CAS No. 866135-68-4](/img/structure/B2577686.png)
1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol” is a chemical compound with the molecular formula C16H17F2NO2 . It has an average mass of 293.309 Da and a monoisotopic mass of 293.122742 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Coordination Chemistry
Research on compounds structurally similar to 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol, such as N,N′-bis(2-hydroxybenzyl)-1,3-bis[(2-aminoethyl) amino]-2-propanol, has led to the synthesis and characterization of various metal complexes. These studies provide insights into the formation of supramolecular structures and the coordination chemistry of such ligands with metal ions like Co(III) and Cu(II) (Xie et al., 2005). Another related study on Ni(II) complexes using a potentially heptadentate ligand derived from similar structures has been conducted, demonstrating the synthesis, characterization, and formation of 2D supramolecular structures (Xie et al., 2004).
Enzymatic Resolution in Synthesis
The use of compounds like 1-chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in the enzymatic resolution for the synthesis of potential therapeutic agents demonstrates another application area. This approach, involving the use of Novozym 435 and vinyl stearate, has been utilized in the synthesis of antihypertensive agents (Regla et al., 2008).
Development of Radioligands
Research involving similar structures, such as bisoprolol (a beta(1)-adrenergic agent), has led to the development of radioligands for non-invasive assessment of beta(1)-adrenoceptor subtypes. This involves the stereo-conservative synthesis of enantiomers and their use in positron emission tomography (PET) for potential applications in heart and brain studies (Soloviev et al., 2001).
Ligand Synthesis and Coordination Compounds
The synthesis of N3O3 amine phenols and their use as ligands for group 13 metal ions is another significant application. These ligands, derived from similar structures, are used to form coordination compounds and are characterized using various spectroscopic methods (Liu et al., 1993).
Dinuclear Copper(II) Complexes
The use of tetradentate bis(phenol) amine ligands, which are structurally related, has led to the synthesis of dinuclear copper(II) complexes. These studies provide insights into the electrochemical and magnetic properties of such complexes, contributing to our understanding of molecular magnetism and electrochemistry (Rajput et al., 2018).
Eigenschaften
IUPAC Name |
1-[(3,5-difluorophenyl)methylamino]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c17-13-6-12(7-14(18)8-13)9-19-10-15(20)11-21-16-4-2-1-3-5-16/h1-8,15,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKLMCOZGZCQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




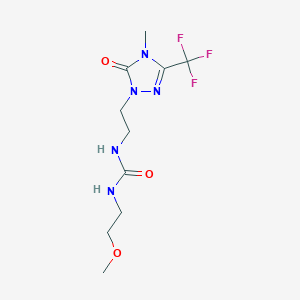
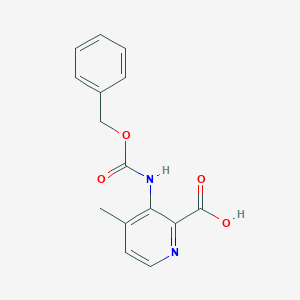
![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)
![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)
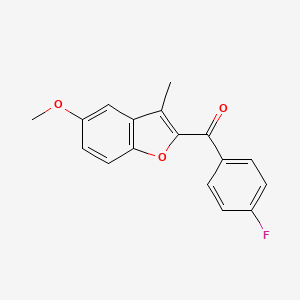
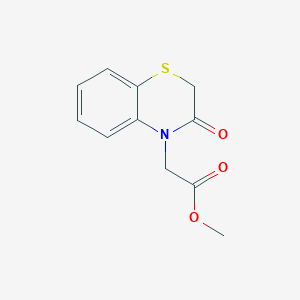
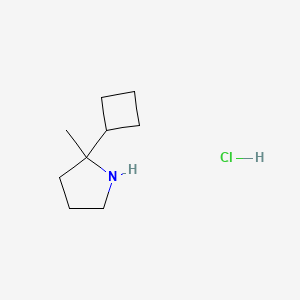
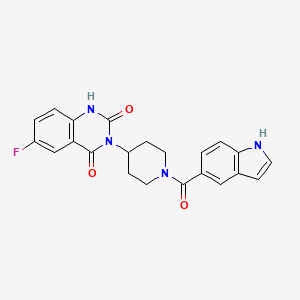
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2577625.png)